An In-depth Technical Guide to 4-Nonenoic Acid Methyl Ester: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Nonenoic Acid Methyl Ester: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 4-nonenoic acid methyl ester, a monounsaturated fatty acid ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's chemical and physical characteristics. We will delve into its structural nuances, including stereoisomerism, its key physical properties, and a representative synthetic protocol.
Chemical Structure and Isomerism
4-Nonenoic acid methyl ester is a nine-carbon chain fatty acid ester with a single double bond located at the fourth carbon position. Its molecular formula is C10H18O2, and it has a molecular weight of approximately 170.25 g/mol .[1][2]
The presence of the double bond at the C4-C5 position introduces the possibility of geometric isomerism, resulting in two stereoisomers: (Z)-4-nonenoic acid methyl ester (cis) and (E)-4-nonenoic acid methyl ester (trans). The spatial arrangement of the alkyl groups attached to the double bond significantly influences the molecule's overall shape and, consequently, its physical and chemical properties.
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(Z) -isomer (cis): In this configuration, the higher-priority substituents on each carbon of the double bond are on the same side. This results in a "bent" molecular geometry.
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(E) -isomer (trans): In this configuration, the higher-priority substituents are on opposite sides of the double bond, leading to a more linear and extended molecular shape.
The IUPAC name for the trans isomer is methyl (E)-non-4-enoate.[1]
Visualization of Stereoisomers
The distinct geometries of the (E) and (Z) isomers are visualized below.
Caption: Chemical structures of (E) and (Z) isomers of 4-nonenoic acid methyl ester.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | methyl (E)-non-4-enoate | [1] |
| Water Solubility | 52.1 mg/L @ 25 °C (estimated for (E)-isomer) | [3][4] |
| Melting Point | -35.00 °C (for the saturated analog, methyl nonanoate) | [5] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Refractive Index | 1.42000 to 1.42300 @ 20.00 °C (for the saturated analog, methyl nonanoate) | [5] |
| Flash Point | 186.00 °F (85.56 °C) (for the saturated analog, methyl nonanoate) | [5] |
It is expected that the (Z)-isomer would exhibit a lower melting point and a higher boiling point compared to the (E)-isomer due to differences in molecular packing and intermolecular forces.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-nonenoic acid methyl ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons (C4-H and C5-H) in the range of 5.0-6.0 ppm. The coupling constant (J-value) between these protons would be indicative of the double bond geometry (typically larger for trans isomers). A distinct singlet for the methyl ester protons (-OCH₃) is anticipated around 3.7 ppm.[6] Other signals would correspond to the aliphatic protons of the carbon chain.
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¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester group around 174 ppm, and the olefinic carbons between 120-135 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretching of the ester group at approximately 1740 cm⁻¹. The C=C stretching vibration would appear around 1650 cm⁻¹. For the (E)-isomer, a characteristic C-H out-of-plane bending vibration is expected around 965 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of a fatty acid methyl ester, with prominent fragments resulting from cleavage at various points along the alkyl chain.
Synthesis of 4-Nonenoic Acid Methyl Ester
The synthesis of 4-nonenoic acid methyl ester can be approached through several synthetic routes. A common strategy involves the esterification of the corresponding carboxylic acid, 4-nonenoic acid. The synthesis of the acid itself can be achieved through methods like the malonic ester synthesis.
Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible two-step synthesis starting from 1-bromohexane and diethyl malonate to first produce 4-nonenoic acid, followed by Fischer esterification.
Step 1: Synthesis of 4-Nonenoic Acid via Malonic Ester Synthesis
This step is adapted from the general principles of malonic ester synthesis.[7]
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Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Diethyl malonate is added dropwise to the stirred solution at room temperature to form the enolate.
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Alkylation: 1-bromohexane is then added slowly to the reaction mixture. The mixture is heated to reflux for several hours to facilitate the alkylation reaction, forming diethyl 2-hexylmalonate.
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Hydrolysis and Decarboxylation: The resulting diethyl 2-hexylmalonate is then hydrolyzed using a strong base (e.g., aqueous NaOH) with heating, followed by acidification with a strong acid (e.g., HCl). This process hydrolyzes the ester groups and promotes decarboxylation to yield 4-nonenoic acid.
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Purification: The crude 4-nonenoic acid is purified by extraction and subsequent distillation under reduced pressure.
Step 2: Fischer Esterification to Methyl 4-nonenoate
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Reaction Setup: In a round-bottom flask, the purified 4-nonenoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.[8]
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Esterification: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product, 4-nonenoic acid methyl ester, is purified by distillation.
Synthesis Workflow Diagram
Caption: A two-step synthetic workflow for 4-nonenoic acid methyl ester.
Applications and Relevance
While specific applications for 4-nonenoic acid methyl ester are not extensively documented, its structural class as a fatty acid methyl ester (FAME) suggests potential utility in several areas:
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Chemical Intermediate: It can serve as a precursor for the synthesis of other valuable chemicals. The double bond and the ester functional group provide reactive sites for various chemical transformations.
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Biofuel Research: FAMEs are the primary components of biodiesel.[9] The properties of 4-nonenoic acid methyl ester, such as its cetane number and oxidative stability, could be of interest in the formulation and study of biofuels.
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Flavor and Fragrance Research: Although some sources suggest it is not currently used in flavors and fragrances,[3][4] related compounds, such as 4-methylnonanoic acid, are known flavor and fragrance agents.[10] Further investigation into the organoleptic properties of the pure isomers of 4-nonenoic acid methyl ester could reveal potential applications in this industry. The saturated analog, methyl nonanoate, is used in perfumes and flavors.[11]
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Biological and Pharmaceutical Research: The saturated analog, methyl nonanoate, has shown cytotoxic activity against A549 lung carcinoma cells and acts as a penetration enhancer for topical drug delivery.[12] These findings suggest that 4-nonenoic acid methyl ester could be explored for similar biological activities.
Conclusion
4-Nonenoic acid methyl ester is a fatty acid ester with interesting structural features, primarily its E/Z isomerism. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its properties and reactivity can be largely inferred from its structural analogs. The synthetic pathways are well-established in organic chemistry, allowing for its preparation for further research. Its potential applications as a chemical intermediate, in biofuel research, and in the life sciences warrant further investigation. This guide provides a solid foundation for researchers and scientists to understand and work with this compound.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5364510, Methyl (4E)-4-nonenoate. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nonenoic acid, 4-methyl-8-oxo-, methyl ester, (E)-. Retrieved from [Link]
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NextSDS. (n.d.). 4-Nonenoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-nonenoate, 20731-19-5. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl nonanoate, 1731-84-6. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl (E)-4-nonenoate, NF0260. Retrieved from [Link]
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NIST. (n.d.). Nonanoic acid, methyl ester in the NIST WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Nonenoic acid, methyl ester - Substance Details. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]
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Golm Metabolome Database. (n.d.). Nonanoic acid methyl ester (FAME MIX). Retrieved from [Link]
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AOCS. (2019). ¹H-NMR Spectroscopy of Fatty Acids and Their Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101200425A - The synthetic method of 4-pentenoic acid.
- Im, Y., et al. (2017). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry.
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